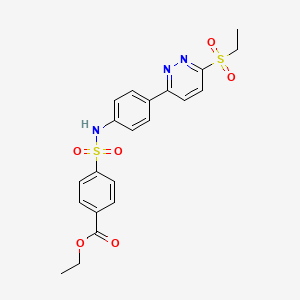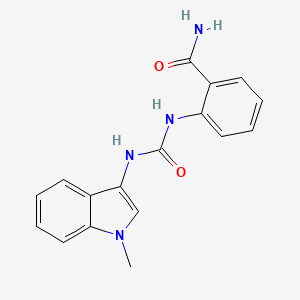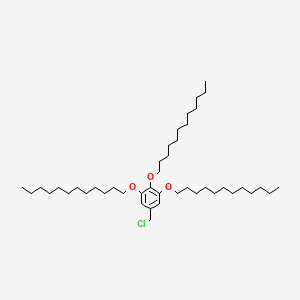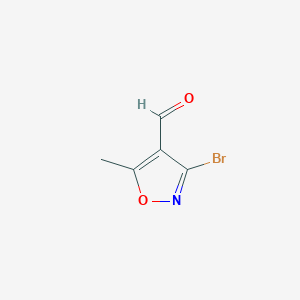
3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde” is a chemical compound with the molecular formula C5H4BrNO2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as “this compound”, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a one-pot synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4BrNO2/c1-3-4(2-8)5(6)7-9-3/h2H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 190 . The compound is a powder in physical form . The storage temperature is -10°C .Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
Research on the design, synthesis, and characterization of new compounds for potential antimicrobial applications often involves the use of 3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde as a precursor or a component in the synthesis process. For instance, a study focused on creating a new series of compounds via a Vilsmeier–Haack formylation approach demonstrated that some synthesized compounds exhibited a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. The compounds were screened for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, highlighting their potential as antimicrobial agents (Bhat et al., 2016).
Synthetic Methodologies Development
The compound also finds applications in the development of synthetic methodologies. For example, the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions to afford corresponding products in moderate to good yields illustrates the versatility of related compounds in facilitating new chemical synthesis pathways (Cho & Kim, 2008).
Novel Compound Synthesis
Further extending its utility, this compound is instrumental in the synthesis of novel compounds with unique properties. A notable application is in the generation of a zinc derivative of a functionalized 1,3-oxazole, showcasing the compound's role in nucleophilic addition reactions and its potential in the synthesis of antibiotics and other bioactive molecules (Gangloff et al., 1992).
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives contribute to the construction of high nuclearity single molecule magnets. An example of this is the use of related ligands in synthesizing a {Mn(III)25} barrel-like cluster, showcasing the compound's role in advancing materials science, particularly in the context of magnetic materials (Giannopoulos et al., 2014).
Safety and Hazards
The safety information for “3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various biological targets via sn1 or sn2 pathways .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been shown to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been shown to participate in various reactions, leading to changes at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Analyse Biochimique
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-bromo-5-methyl-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3-4(2-8)5(6)7-9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVAGRJEOXTGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544924-82-4 |
Source


|
| Record name | 3-bromo-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)



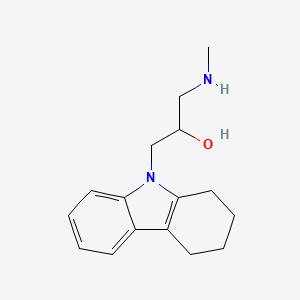
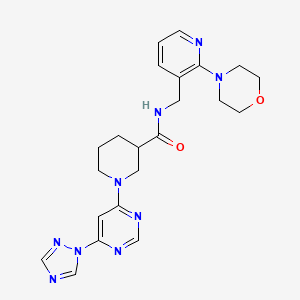
![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)
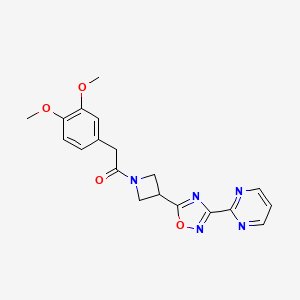
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)
